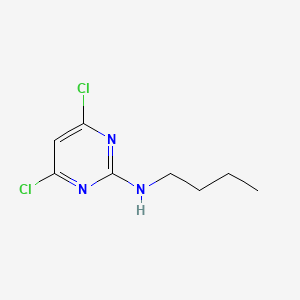

N-butyl-4,6-dichloropyrimidin-2-amine

描述

Structure

3D Structure

属性

分子式 |

C8H11Cl2N3 |

|---|---|

分子量 |

220.1 g/mol |

IUPAC 名称 |

N-butyl-4,6-dichloropyrimidin-2-amine |

InChI |

InChI=1S/C8H11Cl2N3/c1-2-3-4-11-8-12-6(9)5-7(10)13-8/h5H,2-4H2,1H3,(H,11,12,13) |

InChI 键 |

KVNUPPDXKGGLII-UHFFFAOYSA-N |

SMILES |

CCCCNC1=NC(=CC(=N1)Cl)Cl |

规范 SMILES |

CCCCNC1=NC(=CC(=N1)Cl)Cl |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies of N Butyl 4,6 Dichloropyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Halogen Centers

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is further amplified by the electron-withdrawing nature of the two chlorine substituents, making the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This enhanced reactivity is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. nih.gov

In dichloropyrimidines, the reactivity of the halogen substituents generally follows the order C4(6) > C2. researchgate.net For N-butyl-4,6-dichloropyrimidin-2-amine, the two chlorine atoms at the C4 and C6 positions are electronically equivalent and thus serve as excellent leaving groups in SNAr reactions. The substitution process involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The presence of the N-butylamino group at the C2 position can modulate the reactivity of the C4 and C6 positions through electronic and steric effects, but the ring remains highly activated for nucleophilic attack.

The activated 4,6-dichloro positions on the pyrimidine ring readily react with a variety of nucleophiles. This facilitates the synthesis of a broad spectrum of polysubstituted 2-aminopyrimidine (B69317) derivatives.

Amines : The reaction of 4,6-dichloropyrimidines with primary and secondary amines is a common and efficient method for producing aminopyrimidine derivatives. For instance, 2-amino-4,6-dichloropyrimidine (B145751) reacts with various substituted amines in the presence of a base like triethylamine (B128534) to yield mono- or di-substituted products. nih.govnih.gov The reaction can often be performed under solvent-free conditions at elevated temperatures (80–90 °C). nih.govnih.gov The steric hindrance of the incoming amine can influence the reaction yield; for example, reactions with sterically bulky adamantane-containing amines have been shown to proceed effectively, although yields may be slightly lower compared to less hindered amines. researchgate.net

Alcohols and Phenols : Alcohols can act as nucleophiles, particularly in the presence of a base, to form alkoxypyrimidines. This reaction, known as solvolysis when the alcohol is the solvent, can occur when 4,6-dichloropyrimidine (B16783) derivatives are heated in an alcohol like ethanol (B145695) or methanol, often with a base such as sodium hydroxide (B78521). researchgate.netnih.gov The formation of alkoxide ions in the reaction medium significantly enhances the nucleophilic attack on the pyrimidine ring. researchgate.netnih.gov While specific examples with phenols are less common in the immediate literature for this exact substrate, their reactivity as nucleophiles suggests they would react in a similar manner to alcohols, likely under basic conditions to form phenoxy derivatives.

Thiols : Sulfur nucleophiles, such as thiols, are highly effective in SNAr reactions with halogenated heterocycles due to their "soft" nucleophilic character. Thiols are generally more nucleophilic than corresponding alcohols or amines and react readily with electron-deficient aromatic rings. For example, 2-sulfonylpyrimidines, which are also activated towards SNAr, react rapidly with the thiol group of cysteine at neutral pH. This high reactivity suggests that this compound would efficiently react with various thiols to produce 4,6-bis(thio)pyrimidine derivatives.

Table 1: Examples of SNAr Reactions on the 4,6-Dichloropyrimidine Core

| Nucleophile | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Amines | Substituted amine, triethylamine, 80-90 °C | 4-Amino-6-chloropyrimidine (B18116) | nih.gov, nih.gov |

| Alcohols | Ethanol/Methanol, NaOH, reflux | 4-Alkoxy-6-chloropyrimidine | researchgate.net, nih.gov |

One of the most synthetically valuable aspects of 4,6-dichloropyrimidines is the ability to perform sequential substitutions, allowing for the creation of unsymmetrical derivatives. By carefully controlling the reaction conditions—such as temperature, stoichiometry of the nucleophile, and choice of base—it is possible to selectively replace one chlorine atom while leaving the other intact.

Generally, the first substitution occurs readily at either the C4 or C6 position. The introduction of the first substituent modifies the electronic properties of the ring, which can deactivate it towards a second substitution. This allows for the isolation of the mono-substituted product, for example, a 4-amino-6-chloro derivative. researchgate.net This intermediate can then be subjected to reaction with a second, different nucleophile to generate a di-substituted pyrimidine with different functional groups at the C4 and C6 positions. For instance, a catalyst-free monoamination of 4,6-dichloropyrimidine can be achieved, and the resulting 4-amino-6-chloropyrimidine can undergo a subsequent palladium-catalyzed amination to introduce a second, different amino group. researchgate.net This stepwise approach is fundamental to building molecular complexity and generating diverse libraries of pyrimidine-based compounds. mdpi.com

Reactions Involving the N-butylamino Moiety

While the SNAr reactions at the C4 and C6 positions are predominant, the exocyclic N-butylamino group at the C2 position also offers opportunities for further derivatization. As a secondary amine, it can undergo a variety of reactions common to this functional group.

The hydrogen atom on the nitrogen of the N-butylamino group can be replaced through reactions with electrophiles such as acylating or sulfonylating agents.

Acylation : The N-butylamino group can be acylated by reacting it with acyl chlorides or acid anhydrides. The acylation of 2-aminopyrimidines can sometimes lead to undesired N,N-diacylation products, but reaction conditions can be optimized to favor clean monoacylation. Using a weak base like pyridine (B92270), instead of stronger bases such as triethylamine, has been shown to prevent diacylation and yield the desired N-acyl monoamide product. Even unreactive aminopyrimidines can be successfully acetylated by refluxing with an excess of acetic anhydride. This allows for the introduction of a wide range of carbonyl-containing fragments onto the amino group.

Sulfonylation : Similar to acylation, the N-butylamino group can be sulfonylated using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride). researchgate.net The reaction typically proceeds by the nucleophilic attack of the amine on the sulfonyl chloride, with a base such as pyridine added to scavenge the HCl generated during the reaction. This reaction results in the formation of a stable sulfonamide linkage, a common functional group in medicinal chemistry.

The secondary N-butylamino group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. However, unlike primary amines which form stable imines (Schiff bases) after the elimination of water, secondary amines react with carbonyls to form an unstable carbinolamine intermediate. If a proton is available on an adjacent carbon (an α-proton), this intermediate can eliminate water to form an enamine.

In some contexts, related aminopyrimidine structures have been shown to undergo condensation reactions. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), which possesses a primary amino group and an aldehyde, can undergo both intermolecular amination and intramolecular condensation. researchgate.net While the secondary N-butylamino group of the title compound cannot form a stable imine via simple condensation, its nucleophilicity is central to many cyclization and condensation strategies in pyrimidine chemistry.

Potential for Oxidative and Reductive Transformations of the Butylamino Group

The butylamino group of this compound presents opportunities for various chemical transformations. While specific studies on the oxidative and reductive reactions of this particular compound are not extensively documented, the reactivity can be inferred from the general behavior of N-alkylaminopyrimidines.

Oxidative Transformations: The secondary amine functionality within the butylamino group is susceptible to oxidation. Under controlled conditions, oxidation could potentially lead to the formation of corresponding enamines or imines. More vigorous oxidation could result in cleavage of the C-N bond. The presence of the electron-withdrawing dichloropyrimidine ring may influence the ease of oxidation of the amino group.

Reductive Transformations: Catalytic hydrogenation of aminopyrimidines can lead to the reduction of the pyrimidine ring itself. For instance, the nuclear reduction of 4-amino-2,6-dichloropyrimidine (B161716) has been investigated, and it was found to undergo significant degradation, yielding low molecular weight products such as ammonia (B1221849) and n-propylamine. oregonstate.edu This suggests that attempts to selectively reduce other functionalities on this compound via catalytic hydrogenation might be complicated by the reduction and subsequent decomposition of the pyrimidine ring. oregonstate.edu

It is important to note that the reaction conditions would need to be carefully selected to achieve the desired transformation without affecting the chloro-substituents on the pyrimidine ring, which are susceptible to nucleophilic displacement.

Cross-Coupling Reactions at Pyrimidine Halogen Positions

The two chlorine atoms on the pyrimidine ring of this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C4 and C6 positions, making it a versatile building block in organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. snnu.edu.cnnih.gov For dichloropyrimidines, this reaction can be performed in a stepwise manner, allowing for the selective introduction of different aryl or heteroaryl groups at the C4 and C6 positions.

The reactivity of the two chlorine atoms can differ, often allowing for regioselective mono-arylation. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards Suzuki coupling. mdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's outcome and selectivity. mdpi.com Microwave-assisted procedures have been shown to be effective for the Suzuki coupling of dichloropyrimidines, often leading to improved yields and shorter reaction times. mdpi.com

Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura coupling of this compound based on similar substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Dichloropyrimidines

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-95 | mdpi.commdpi.com |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 85-98 | |

| XPhos Pd G2 | K₃PO₄ | THF/H₂O | 70 | 8-16 | 75-90 | researchgate.net |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the C4 and C6 positions of this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ibs.re.krnih.gov This reaction could be used to introduce alkenyl groups onto the pyrimidine ring.

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. ibs.re.krrsc.org This method is effective for introducing alkynyl substituents. fishersci.nl For example, the Sonogashira cross-coupling of 2,4-diamino-6-iodopyrimidine (B2689892) with various alkynes has been successfully achieved using a Pd(PPh₃)₂Cl₂ catalyst. fishersci.nl Similar conditions could be applied to this compound.

The choice of reaction conditions, including the specific palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and selectivity in these coupling reactions. rsc.org

Table 2: Examples of Heck and Sonogashira Coupling Reactions with Halopyrimidines

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Substrate | Product | Reference |

|---|---|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 4,6-Dichloropyrimidine | 4-Alkenyl-6-chloropyrimidine | |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-Amino-4,6-dichloropyrimidine | 2-Amino-4-alkynyl-6-chloropyrimidine | fishersci.nl |

Ring Transformations and Cycloaddition Reactions Involving the Pyrimidine Core

The pyrimidine ring is a relatively stable aromatic system. However, under certain conditions, it can undergo ring transformations and cycloaddition reactions.

Ring Transformations: The reaction of pyrimidines with strong nucleophiles can sometimes lead to ring-opening and subsequent recyclization to form a different heterocyclic system. wur.nl For instance, the reaction of some pyrimidine derivatives with hydrazines can lead to the formation of pyrazoles. wur.nl Another example is the conversion of pyrimidines to pyridines. acs.org The specific reaction pathway and the resulting product depend on the substituents on the pyrimidine ring and the nature of the nucleophile.

Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, although this is less common than for other heterocyclic systems. mdpi.com For example, pyrimidine N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles. rsc.org The electron-deficient nature of the pyrimidine ring can also make it a suitable dienophile in Diels-Alder reactions with electron-rich dienes, although examples of this are rare. More commonly, pyrimidines can be synthesized via cycloaddition reactions. researchgate.netnih.gov

The reactivity of this compound in such transformations would be influenced by the electronic effects of the amino and chloro substituents. The electron-donating amino group and the electron-withdrawing chloro groups would modulate the electron density of the pyrimidine ring, thereby affecting its propensity to undergo these types of reactions.

Advanced Spectroscopic and Analytical Characterization for Research on N Butyl 4,6 Dichloropyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The proton NMR (¹H-NMR) spectrum of N-butyl-4,6-dichloropyrimidin-2-amine is anticipated to display characteristic signals corresponding to the protons of the butyl group and the pyrimidine (B1678525) ring. The butyl group protons would present as distinct multiplets. The terminal methyl (CH₃) protons are expected to appear as a triplet, while the three methylene (B1212753) (CH₂) groups adjacent to the nitrogen and each other would resonate as multiplets, likely a triplet and two sextets, with their chemical shifts influenced by their proximity to the electronegative nitrogen atom and the aromatic pyrimidine ring.

The pyrimidine ring itself contains a single proton at the C5 position, which would appear as a singlet. The proton attached to the secondary amine (NH) is also expected to be observed, though its chemical shift and signal breadth can be variable and influenced by solvent and concentration. For comparative purposes, the ¹H-NMR data for the isomeric compound 5-butyl-4,6-dichloropyrimidin-2-amine (B3268920) shows the butyl protons in the range of δ 0.91-2.59 ppm and the amino protons as a broad singlet at δ 7.29 ppm. nih.gov

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (pyrimidine) | ~6.5-7.0 | s | - |

| NH | Variable | br s | - |

| N-CH₂ | ~3.3-3.6 | t | ~7 |

| N-CH₂-CH₂ | ~1.5-1.8 | m | ~7 |

| CH₂-CH₃ | ~1.3-1.5 | m | ~7 |

| CH₃ | ~0.9-1.0 | t | ~7 |

Note: This is a predictive table based on analogous compounds.

The carbon-13 NMR (¹³C-NMR) spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four unique carbon atoms of the pyrimidine ring and the four carbons of the n-butyl group. The carbons C4 and C6, being bonded to chlorine atoms, are expected to resonate at a significantly downfield chemical shift. The C2 carbon, attached to the amino group, will also appear downfield. The C5 carbon will have a chemical shift characteristic of a CH group in a heterocyclic aromatic ring. The carbon atoms of the butyl chain will appear in the aliphatic region of the spectrum.

For comparison, the ¹³C-NMR spectrum of 5-butyl-4,6-dichloropyrimidin-2-amine shows the pyrimidine carbons C2, C4, and C6 resonating at δ 160.78 and 160.76 ppm, and C5 at δ 117.71 ppm. nih.gov The butyl group carbons appear between δ 13.81 and 30.37 ppm. nih.gov

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (pyrimidine) | ~161 |

| C4, C6 (pyrimidine) | ~160 |

| C5 (pyrimidine) | ~105-110 |

| N-CH₂ | ~40-45 |

| N-CH₂-C H₂ | ~30-35 |

| C H₂-CH₃ | ~20-25 |

| CH₃ | ~13-15 |

Note: This is a predictive table based on analogous compounds.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, strong correlations would be expected between the protons of the adjacent methylene groups and between the terminal methyl and its adjacent methylene group in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the C5 proton to the C5 carbon, and the protons of each methylene and methyl group of the butyl chain to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the butyl group. For instance, a correlation between the N-CH₂ protons and the C2 and C6 carbons of the pyrimidine ring would confirm the N-alkylation at the 2-amino position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. nih.gov

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

A prominent fragmentation pathway would likely involve the loss of a propyl radical (C₃H₇) via alpha-cleavage of the butyl group, resulting in a stable ion. For the isomeric 5-butyl-4,6-dichloropyrimidin-2-amine, the base peak in the EI-MS spectrum is observed at m/z 176 and 178, corresponding to the loss of a propyl radical from the molecular ion. nih.gov A similar fragmentation would be anticipated for the N-butyl isomer.

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z | Predicted Fragment |

|---|---|

| 219/221/223 | [M]⁺ (Molecular Ion) |

| 176/178 | [M - C₃H₇]⁺ |

Note: This is a predictive table based on analogous compounds and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. researchgate.net For this compound (C₈H₁₁Cl₂N₃), HRMS would be used to confirm the exact molecular formula by comparing the experimentally measured mass with the calculated theoretical mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS was used to confirm the elemental composition of a related dichloropyrimidine derivative, C₉H₁₂Cl₂N₃, by matching the calculated m/z of [M+H]⁺ (232.0403) with the observed value (232.0417). researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography are vital for assessing sample purity and analyzing reaction mixtures.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the analysis of amines by GC can present challenges due to their basicity, which can lead to peak tailing and adsorption on the column. h-brs.de To overcome these issues, specialized columns with deactivated surfaces or the use of basic modifiers in the carrier gas are often employed.

For N-alkylated aromatic amines, GC methods often involve derivatization to reduce polarity and improve chromatographic behavior. h-brs.denih.gov A study on a related compound, 5-Butyl-4,6-dichloropyrimidin-2-amine, utilized GC/MS-EI for purity analysis, confirming a purity of over 99.5%. nih.gov This demonstrates the suitability of GC-based methods for the characterization of such compounds. A typical GC-MS analysis would involve a capillary column, such as a DB-17ms, with a programmed temperature gradient to ensure the effective separation of the analyte from any impurities. h-brs.de

Table 2: Representative GC Conditions for Amine Analysis

| Parameter | Typical Setting |

| Column | Fused silica (B1680970) capillary (e.g., DB-17ms, 60 m x 0.25 mm, 0.25 µm film) h-brs.de |

| Injector Temperature | 250-290 °C h-brs.denih.gov |

| Carrier Gas | Helium or Hydrogen google.com |

| Oven Program | Temperature gradient (e.g., 150°C to 280°C at 3°C/min) h-brs.de |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) h-brs.de |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive. A specific reverse-phase (RP) HPLC method has been developed for the parent compound, 2-amino-4,6-dichloropyrimidine (B145751), which can be adapted for its N-butyl derivative. sielc.com

This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity to minimize undesirable interactions with the basic amine group. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid can be substituted for phosphoric acid. sielc.com This established method provides a robust starting point for developing a validated HPLC protocol for the purity assessment and quantification of this compound.

Table 3: HPLC Method for 2-amino-4,6-dichloropyrimidine

| Parameter | Condition sielc.com |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV (Wavelength not specified) or MS-compatible with Formic Acid |

| Application | Purity assessment, preparative separation, pharmacokinetics |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms the empirical formula of the synthesized molecule.

For this compound, the molecular formula is C₈H₁₁Cl₂N₃. The theoretical elemental composition can be calculated from its molecular weight. In practice, the measured values from elemental analysis for a pure sample are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, as has been demonstrated for similar synthesized pyrimidine derivatives. nih.govmdpi.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 43.66 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.04 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.22 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.09 |

| Total | 220.103 | 100.00 |

Computational Chemistry and Molecular Modeling Studies of N Butyl 4,6 Dichloropyrimidin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy.

Electronic Structure Analysis and Reactivity Descriptors

DFT calculations can elucidate the electronic structure of N-butyl-4,6-dichloropyrimidin-2-amine, providing a detailed picture of electron distribution and molecular orbitals. From the optimized molecular geometry, various reactivity descriptors can be calculated. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are derived from the energies of the frontier molecular orbitals. They are crucial for predicting the molecule's reactivity, stability, and the nature of its interactions with other chemical species. For instance, the molecular electrostatic potential (MEP) map, another output of DFT studies, visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for understanding non-covalent interactions. In related pyrimidine (B1678525) derivatives, DFT has been used to analyze these properties to predict their corrosion inhibition potential and other activities .

Table 1: Illustrative Reactivity Descriptors for a Substituted Pyrimidine Derivative (Calculated via DFT) This table is illustrative and based on typical values for similar compounds, as direct DFT data for this compound is not available in the cited literature.

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 |

| Energy Gap (LUMO-HOMO) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level and spatial distribution are indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its characteristics determine the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO would likely be concentrated around the electron-rich amino group and the pyrimidine ring's nitrogen atoms, while the LUMO would be distributed over the electron-deficient pyrimidine ring, influenced by the electron-withdrawing chloro groups. This distribution is crucial for predicting how the molecule will interact with biological targets or other reactants. researchgate.netrsc.orgresearchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR)

DFT calculations are also highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. For this compound, this would involve predicting the stretching and bending frequencies for the N-H, C-H, C-N, and C-Cl bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. In studies of related pyrimidine derivatives, DFT has been successfully used to correlate calculated spectroscopic data with experimental findings, providing a high level of confidence in the structural characterization. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound, molecular docking simulations can predict how it might bind to the active site of various biological macromolecules, such as enzymes or receptors. The simulation calculates a docking score, which is an estimation of the binding affinity (free energy of binding). A lower docking score generally indicates a more favorable binding interaction. mdpi.com Studies on structurally similar pyrimidine derivatives have shown their potential to bind to a range of biological targets, including kinases, lipoxygenases, and viral proteases. mdpi.comnih.govrsc.org For example, various pyrimidine compounds have been docked against the ATP-binding cassette subfamily G member 2 (ABCG2) protein, a factor in breast cancer resistance, to assess their binding effectiveness. nih.gov Such studies provide a rationale for the observed biological activity and can guide the design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives against Various Protein Targets This table presents data from studies on various pyrimidine derivatives to illustrate the type of information obtained from molecular docking, as direct data for this compound is not available in the cited literature.

| Pyrimidine Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) |

| 2-amino-4,6-diarylpyrimidine derivative | ABL1 Tyrosine Kinase | 2HYY | -8.5 |

| Pyrimidine derivative 2a | Soybean Lipoxygenase | 3PZW | -9.8 |

| Pyrazolopyrimidine derivative 7e | SARS-CoV-2 Main Protease | 6LU7 | -8.5 |

| Fused pyrimidine derivative 6 | Thymidylate Synthase | 1BID | -8.7 |

Identification of Key Interacting Residues and Structural Motifs in Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the binding pocket of the protein. For this compound, the amino group and the nitrogen atoms in the pyrimidine ring are likely to act as hydrogen bond donors and acceptors, respectively. The butyl group can engage in hydrophobic interactions, while the dichlorophenyl ring can participate in various interactions, including halogen bonding and pi-stacking. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target. For instance, docking studies of 2-amino-4,6-diarylpyrimidines against ABL1 kinase revealed stable hydrogen bonds and π–π stacking with key residues in the active site. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide critical insights into the flexibility of the n-butyl group, its preferred orientations relative to the pyrimidine ring, and its interactions with different solvent environments.

A typical simulation would be set up by placing the molecule in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The system's dynamics would be simulated for a duration sufficient to observe relevant conformational changes, typically on the nanosecond to microsecond timescale.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the properties of new compounds without the need for laboratory synthesis and testing.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, a wide range of descriptors would be calculated using specialized software. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts, bond counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.

Physicochemical: Properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

These descriptors encode the structural features presumed to influence the compound's behavior.

Table 1: Calculated Physicochemical Descriptors for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₁Cl₂N₃ | 220.10 | 3.1 | 38.3 | 1 | 3 |

| 4,6-dichloropyrimidin-2-amine | C₄H₃Cl₂N₃ | 163.99 | 1.4 | 38.3 | 1 | 3 |

Note: Values for the target compound are estimated based on standard computational algorithms. LogP and other properties can vary based on the calculation method.

Once descriptors are calculated for a series of related compounds with known activities, a predictive model can be built. For instance, a study on 5-substituted 2-amino-4,6-dichloropyrimidines investigated their ability to inhibit nitric oxide production. nih.gov A hypothetical QSAR study for this compound would involve synthesizing a series of N-alkyl analogs, measuring their biological activity, and using statistical methods like multiple linear regression or machine learning to create a predictive equation.

This equation would take the form: Activity = (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + constant

Such a model could predict the activity of untested compounds, guiding the design of more potent analogs. For example, it could determine whether increasing the alkyl chain length (and thus LogP) is likely to increase or decrease biological efficacy.

Table 2: Hypothetical Data Set for a QSAR Model of Nitric Oxide Inhibition

| Compound | Substituent (R) | LogP | PSA (Ų) | Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | -H | 1.4 | 38.3 | 25 |

| 2 | -Methyl | 1.9 | 38.3 | 21 |

| 3 | -Ethyl | 2.3 | 38.3 | 18 |

| 4 | -Propyl | 2.7 | 38.3 | 15 |

| 5 | -Butyl | 3.1 | 38.3 | 12 (Predicted) |

This table is illustrative. The activity for the N-butyl derivative is a hypothetical prediction based on a trend where increasing lipophilicity enhances activity in this series.

Ab Initio Calculations

Ab initio (from first principles) calculations are a class of quantum chemistry methods that compute molecular properties directly from fundamental physical constants without reliance on experimental data. For this compound, these calculations would provide highly accurate information about its electronic structure and geometry.

Key applications would include:

Geometry Optimization: Determining the most stable 3D arrangement of atoms, including precise bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density to generate an electrostatic potential map. This map reveals electron-rich (negative) and electron-poor (positive) regions, which are key to understanding intermolecular interactions and chemical reactivity. For this molecule, negative potential would be expected around the nitrogen atoms and chlorine atoms, while the amino hydrogen would be a site of positive potential.

Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

These calculations would confirm the influence of the electron-withdrawing chlorine atoms on the pyrimidine ring, making it susceptible to nucleophilic attack, a known feature of this chemical class. mdpi.comresearchgate.netuniatlantico.edu.co

Table 3: Representative Data from a Hypothetical Ab Initio Calculation

| Property | Calculated Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-N (ring) Bond Length | ~1.34 Å |

| Dipole Moment | ~3.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

Note: These values are typical estimates for a molecule of this type and serve to illustrate the output of an ab initio calculation.

Applications in Organic Synthesis and Chemical Biology Research

N-butyl-4,6-dichloropyrimidin-2-amine as a Versatile Synthetic Building Block

The compound serves as a foundational scaffold from which a multitude of more complex molecules can be constructed. The synthesis of the parent compound, 2-amino-4,6-dichloropyrimidine (B145751), is well-established, typically involving the chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511) with reagents like phosphorus oxychloride. google.comgoogle.com The N-butyl group can be introduced through standard N-alkylation procedures. The two chlorine atoms on the pyrimidine (B1678525) ring are key to its versatility, acting as handles that can be selectively or sequentially replaced by a wide range of nucleophiles.

The primary utility of this compound lies in its capacity to act as a precursor for a diverse range of poly-substituted and fused heterocyclic systems. The differential reactivity of the two chlorine atoms can be exploited to introduce different substituents at the C4 and C6 positions.

Researchers have demonstrated that functionalized pyrimidines with amino and halogen groups are ideal precursors for significant structural modifications. mdpi.com For instance, SNAr reactions on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have been shown to proceed with various amines, including aliphatic, cyclic, and aromatic types, to yield mono-substituted products under reflux conditions with a base like triethylamine (B128534) in ethanol (B145695). uniatlantico.edu.co This established reactivity provides a direct blueprint for the derivatization of this compound. One chlorine atom can be substituted with a nucleophile, and the second chlorine atom can then be replaced in a subsequent step with a different nucleophile, leading to asymmetrically substituted pyrimidines. These products can then undergo further reactions, such as intramolecular cyclizations, to form fused ring systems like pyrazolo[3,4-d]pyrimidines or other complex heterocyclic structures of interest in medicinal chemistry. fishersci.nl

In the quest for new therapeutic agents, combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. This compound is an excellent scaffold for such endeavors. A scaffold is a core molecular structure to which various functional groups can be attached.

The process involves using the dichloropyrimidine core as the constant region and introducing diversity by reacting it with a collection of different nucleophiles. The two chlorine atoms represent diversification points. A library of compounds can be generated by reacting this compound with a set of, for example, 100 different amines to replace the first chlorine, followed by reaction with another set of 100 nucleophiles (e.g., thiols or alcohols) to replace the second chlorine. This strategy, known as parallel synthesis, can quickly generate a large library of 10,000 unique compounds. The N-butyl group itself can also be varied (e.g., isobutyl, sec-butyl, or longer chains) to fine-tune properties like lipophilicity, further expanding the chemical space for screening against biological targets such as kinases or other enzymes. nih.gov

| Scaffold Position | Role in Library Synthesis | Example Substituents |

| C4-Cl | Primary diversification point via SNAr | Amines, Alcohols, Thiols |

| C6-Cl | Secondary diversification point via SNAr | Amines, Alcohols, Thiols |

| N-butyl | Modulation of physicochemical properties | Isobutyl, Cyclohexyl, Benzyl (B1604629) |

Design and Synthesis of Chemical Probes for Biochemical Studies

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in biological systems. acs.org The structure of this compound makes it an attractive starting point for the rational design of chemical probes.

The development of a probe requires a scaffold that binds to the target protein and a position to attach a reporter group (like a fluorescent dye or biotin (B1667282) for affinity purification) or a reactive group for covalent labeling. The reactive chlorine atoms on the pyrimidine ring are ideal for this purpose. For example, one chlorine could be substituted with a group that confers affinity and selectivity for a target enzyme. The remaining chlorine could then be reacted with a linker attached to a fluorophore. The resulting molecule could be used in fluorescence polarization assays or cellular imaging to study the target protein's localization and interactions. The N-butyl group can also be optimized to improve cell permeability and solubility, which are critical properties for an effective chemical probe. While specific probes based on this exact compound are not widely reported, the underlying chemistry of its parent molecule, 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, has been utilized to create precursors for N-heterocyclic systems, demonstrating the feasibility of such synthetic manipulations. nih.gov

Exploration in Material Science Applications for Pyrimidine Derivatives (e.g., Organic Light-Emitting Diodes, Liquid Crystals)

The application of pyrimidine derivatives extends beyond biology into the realm of material science. The pyrimidine ring's electronic properties and rigid structure make it a valuable component in the design of functional organic materials.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been successfully used as emitter materials and as bipolar host materials in OLEDs. google.comnih.gov Their electron-deficient nature is advantageous for electron transport, and by attaching suitable donor groups, molecules with desirable photophysical properties like thermally activated delayed fluorescence (TADF) can be created. google.com this compound could serve as an intermediate in this field. The chlorine atoms can be replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with aromatic groups to create extended π-conjugated systems necessary for luminescence.

Liquid Crystals: The unique ability of molecules to self-assemble into ordered yet fluid phases is the basis of liquid crystal technology. Calamitic (rod-shaped) liquid crystals often consist of a rigid core with flexible alkyl chains at the ends. The dichloropyrimidine core provides rigidity, while the N-butyl group acts as a flexible tail. By replacing the chlorine atoms with other aromatic rings, a molecule with the necessary rod-like shape and aspect ratio for liquid crystalline behavior could be synthesized. The pyrimidine unit is known to be a valuable structural component for producing liquid crystals due to its favorable blend of thermal and optical characteristics.

| Application | Role of Pyrimidine Core | Potential Role of this compound |

| OLEDs | Electron-deficient unit, high thermal stability. nih.gov | Intermediate for attaching chromophores via cross-coupling at C4/C6 positions. |

| Liquid Crystals | Rigid core component. | Scaffold providing a rigid core (pyrimidine) and a flexible tail (N-butyl). |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for N-butyl-4,6-dichloropyrimidin-2-amine

The conventional synthesis of this compound typically starts with 4,6-dihydroxypyrimidine (B14393), which is chlorinated using agents like phosphorus oxychloride, followed by nucleophilic substitution with n-butylamine. patsnap.comresearchgate.net While effective, these methods often involve harsh reagents and can generate significant waste, such as phosphorus byproducts. patsnap.com Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste and energy consumption. For instance, developing a robust, safe, and scalable process is crucial for large-scale production, focusing on intermediates that are stable under normal conditions. acs.org

Flow Chemistry: The application of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Alternative Chlorinating Agents: Exploring milder and more environmentally benign chlorinating agents to replace phosphorus oxychloride could reduce hazardous waste and simplify purification processes. patsnap.com

Catalyst-Free Synthesis: Research into catalyst-free monoamination of the 4,6-dichloropyrimidine (B16783) precursor could simplify the synthesis, although optimizing conditions to improve yields, especially with sterically hindered amines, remains a challenge. nih.gov One patented method aims to ensure high purity and yield (>90%) while allowing for the recovery and recycling of solvents and byproducts to improve economic benefits and reduce environmental impact. wipo.int

Advanced Mechanistic Investigations of Its Chemical Reactions

The two chlorine atoms on the pyrimidine (B1678525) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). A deeper understanding of the mechanisms governing these reactions is essential for controlling the synthesis of its derivatives.

Future mechanistic studies should focus on:

Regioselectivity: The positions of the two chlorine atoms (C4 and C6) are equivalent in the parent molecule. However, in substituted derivatives, predicting which chlorine will be replaced first by a nucleophile can be complex. While substitution on 2,4-dichloropyrimidines typically favors the C4 position, the presence of an amino group at C2, like the n-butylamino group, can alter this selectivity. wuxiapptec.comstackexchange.com Quantum mechanics (QM) analyses can help elucidate why regioselectivity is sensitive to substituents on the ring. wuxiapptec.com

Reaction Kinetics: Detailed kinetic studies can provide insights into the reaction rates and the factors that influence them, such as solvent, temperature, and the nature of the nucleophile.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods can model the reaction pathways, identify transition states, and predict the stability of intermediates (Meisenheimer complexes). nih.gov Such studies can explain whether the SNAr reaction proceeds through a stepwise or a concerted mechanism, which has been a subject of recent investigation for similar heterocyclic systems. nih.govresearchgate.net For example, the presence of an electron-donating substituent at C6 in 2,4-dichloropyrimidines has been shown through QM analysis to direct substitution to the C-2 position instead of the expected C-4. wuxiapptec.com

Rational Design of Derivatives with Tuned Biological Specificity and Improved Potency

The this compound scaffold is a promising starting point for creating new biologically active molecules. The remaining chlorine atom can be readily substituted to generate a library of diverse compounds.

Future efforts in derivative design should include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure by introducing different functional groups at the C4/C6 position and analyzing how these changes affect biological activity. This allows for the identification of key structural features required for potency and selectivity. Studies on similar pyrimidine derivatives have successfully identified potent inhibitors for targets like cyclin-dependent kinase 2 (CDK2). nih.gov

Fragment-Based Drug Discovery (FBDD): Using the dichloropyrimidine core as a foundational fragment and building upon it to design molecules that fit precisely into the binding site of a specific biological target.

Bioisosteric Replacement: Replacing parts of the molecule, such as the butyl chain or the chlorine atoms, with other chemical groups that have similar physical or chemical properties to fine-tune the compound's efficacy and pharmacokinetic profile.

A study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that the nature of the substituent at the C5 position significantly impacts the inhibition of immune-activated nitric oxide production. researchgate.net This highlights the potential for fine-tuning biological activity through rational design.

| Derivative Example | Modification | Potential Impact |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Addition of a fluoro group at C5 | Significantly increased inhibitory activity against nitric oxide production (IC50 of 2 µM). researchgate.net |

| 5-Butyl-2-amino-4,6-dichloropyrimidine | Addition of a butyl group at C5 | Showed inhibitory activity against nitric oxide production (IC50 in the range of 9-36 µM). nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivatives | Fusing a pyrazole (B372694) ring to the pyrimidine core | Created potent inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR). rsc.orgrsc.orgnih.gov |

Exploration of Additional Pharmacological Targets and Therapeutic Applications

The pyrimidine scaffold is present in numerous drugs with a wide range of therapeutic uses. ontosight.ai this compound and its derivatives are ripe for exploration against new pharmacological targets.

Future research should investigate:

Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors, a class of drugs often used in oncology. Screening derivatives against a panel of kinases could identify new anticancer agents. nih.govrsc.org For example, various pyrimidine derivatives have been designed as inhibitors of EGFR and CDK2 for cancer therapy. nih.govnih.gov

Antiviral and Antibacterial Activity: The ability of pyrimidines to interact with biological macromolecules like DNA and proteins suggests potential applications as antimicrobial agents. ontosight.ai

Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as psychotropic agents, suggesting that derivatives of this compound could be explored for neurological applications. nih.gov

Immunomodulatory Effects: The finding that related compounds inhibit nitric oxide production suggests a potential role in treating inflammatory conditions. researchgate.net Further investigation into their mechanism of action on immune cells is warranted. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization process. nih.govpremierscience.com

Applying AI/ML to research on this compound could involve:

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms to predict the biological activity of virtual derivatives before they are synthesized, saving time and resources. springernature.com

De Novo Design: Using generative AI models to design novel molecules based on the dichloropyrimidine scaffold that are optimized for binding to a specific target. acm.org These models can learn the underlying rules of chemistry to propose viable and synthesizable compounds. acm.org

High-Throughput Virtual Screening: Employing AI to rapidly screen large virtual libraries of derivatives against biological targets to identify the most promising candidates for further experimental testing. nih.govpremierscience.com

Synthesis Prediction: AI tools can also assist chemists by predicting viable synthetic routes for novel, complex derivatives, a significant bottleneck in drug discovery. acm.org The integration of AI and ML has already shown a high success rate in identifying hit compounds and can help predict the outcomes of clinical trials. nih.gov

常见问题

Q. What synthetic routes are commonly employed for N-butyl-4,6-dichloropyrimidin-2-amine?

Methodological Answer: The compound is synthesized via nucleophilic substitution of 4,6-dichloropyrimidin-2-amine with n-butylamine. Microwave-assisted methods in polar protic solvents (ethanol or 2-propanol) with N,N-diisopropylethylamine (DIPEA) as a base are effective, achieving moderate to high yields (60–85%) . Traditional heating with triethylamine (TEA) in refluxing dichloroethane is also reported, though reaction times are longer (4–6 hours vs. 30–60 minutes under microwave) .

Key Variables:

- Solvent polarity (protic solvents enhance nucleophilicity).

- Base selection (DIPEA outperforms TEA in microwave conditions due to better deprotonation efficiency).

Q. How is the purity and identity of this compound validated?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: Confirm substitution patterns via -NMR (e.g., butyl chain protons at δ 0.8–1.6 ppm) and -NMR (pyrimidine carbons at δ 155–165 ppm) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 234 (M+H) and fragmentation patterns (e.g., loss of Cl groups at m/z 199).

- HPLC: Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. What are the critical physicochemical properties of this compound?

Key Data:

| Property | Value | Source Compound Reference |

|---|---|---|

| Melting Point | ~210–215°C (decomposes) | Analogous to |

| Solubility | Ethanol > Dichloromethane | |

| LogP (Predicted) | 3.2 ± 0.3 | Computational models |

Note: Experimental determination via differential scanning calorimetry (DSC) and shake-flask solubility tests is recommended.

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for scalability and yield?

Methodological Answer:

- Parameter Optimization:

- Temperature: 120–140°C (prevents decomposition).

- Power: 150–300 W (avoids hotspots).

- Solvent Volume: Minimal (1:3 solute-to-solvent ratio) to enhance microwave absorption .

- Challenges:

- Batch vs. continuous flow: For scale-up, transition to continuous microwave reactors improves consistency .

Q. How do crystallographic data resolve structural ambiguities in pyrimidine derivatives?

Case Study: For N-butyl-4,6-diphenylpyrimidin-2-amine (analogous structure), single-crystal X-ray diffraction revealed:

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell (Å) | a = 8.15, b = 9.53 |

| R-factor | 0.048 |

Application: Use similar methods to confirm the N-butyl group’s orientation and Cl substitution positions in the target compound.

Q. How to address contradictions in spectroscopic data between synthetic batches?

Troubleshooting Workflow:

- Verify Reaction Completion: Use TLC (silica, ethyl acetate/hexane) to confirm consumption of starting material.

- Isolate Byproducts: Column chromatography (gradient elution) to separate impurities.

- Advanced NMR: - COSY and -HSQC to assign ambiguous peaks.

- Cross-Validate with MS/MS: Identify unexpected adducts (e.g., solvent-bound species).

Q. What strategies enable regioselective functionalization of the pyrimidine ring?

Methodological Approaches:

- Directed Metalation: Use lithiation (LDA/THF, -78°C) at C5, followed by electrophilic quenching .

- Protecting Groups: Temporarily protect the amine with Boc groups to direct substitution to C4 or C6 .

- Catalytic Cross-Coupling: Suzuki-Miyaura coupling at C4/C6 after converting Cl to boronate esters .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve?

Root Causes:

- Polymorphism (e.g., different crystal packing).

- Residual solvent (e.g., ethanol vs. dichloromethane traces). Resolution:

- Recrystallize from a single solvent (e.g., ethanol/water).

- Perform DSC under nitrogen to detect phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。